molecular formula C35H42O21 B593530 Gelidoside CAS No. 128420-44-0

Gelidoside

Cat. No.: B593530
CAS No.: 128420-44-0
M. Wt: 798.7
InChI Key: XINNQYBYFFJBAM-OBOKACSWSA-N
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Description

Gelidoside is a glycoside compound with the molecular formula C35H42O21. It is a member of the iridoid glycosides, which are a class of secondary metabolites commonly found in plants, particularly in the Gentianaceae family. This compound is known for its various biological activities and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rindoside typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes the following steps:

    Plant Material Collection: The roots and rhizomes of plants like Gentiana scabra and Gentiana rigescens are collected.

    Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate rindoside.

Industrial Production Methods

Industrial production of rindoside may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of rindoside production.

Chemical Reactions Analysis

Types of Reactions

Gelidoside undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to yield its aglycone and sugar moieties.

    Oxidation: It can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can convert rindoside into reduced forms.

    Substitution: Substitution reactions can occur at specific functional groups within the rindoside molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Aglycone and sugar moieties.

    Oxidation: Oxidized derivatives of rindoside.

    Reduction: Reduced forms of rindoside.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a chemical marker for distinguishing different species of the Gentiana genus.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of rindoside involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Activity: Gelidoside inhibits the production of pro-inflammatory cytokines and mediators.

    Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

    Neuroprotective Activity: this compound modulates signaling pathways involved in neuronal survival and protection.

Comparison with Similar Compounds

Gelidoside is similar to other iridoid glycosides such as swertiamarin, sweroside, and gentiopicroside. it has unique structural features and biological activities that distinguish it from these compounds.

    Swertiamarin: Similar glycosyl-acetylation structure but differs in specific functional groups.

    Sweroside: Shares a common iridoid backbone but has different sugar moieties.

    Gentiopicroside: Similar iridoid structure but varies in glycosylation patterns.

These comparisons highlight the uniqueness of rindoside in terms of its chemical structure and biological activities.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNQYBYFFJBAM-OBOKACSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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